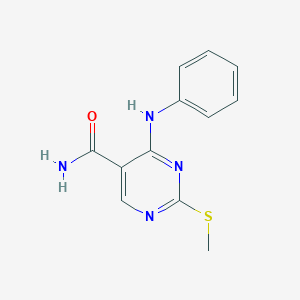
4-Anilino-2-(methylthio)-5-pyrimidinecarboxamide
Cat. No. B8530428
M. Wt: 260.32 g/mol
InChI Key: SPPUNRWIPWJKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08809538B2
Procedure details


The compound prepared in Example 92 (2.15 g), 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide (1.74 g) and 1-hydroxybenzotriazole hydrate (1.39 g) were combined in N,N-dimethylformamide (20 mL). The mixture was stirred for 2 hours at room temperature and then concentrated aqueous ammonium hydroxide (15 mL) was added slowly. The reaction was stirred for one hour and then was diluted with ethyl acetate and sequentially washed with water and brine. The organics were dried over anhydrous magnesium sulfate and concentrated to obtain the title compound (2.06 g) having the following physical data.






Name
Identifiers


|
REACTION_CXSMILES
|
[NH:1]([C:8]1[C:13]([C:14](O)=[O:15])=[CH:12][N:11]=[C:10]([S:17][CH3:18])[N:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([N:21]=C=NCCCN(C)C)C.O.ON1C2C=CC=CC=2N=N1.[OH-].[NH4+]>CN(C)C=O.C(OCC)(=O)C>[NH:1]([C:8]1[C:13]([C:14]([NH2:21])=[O:15])=[CH:12][N:11]=[C:10]([S:17][CH3:18])[N:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.15 g
|
|
Type
|
reactant
|
|
Smiles
|
N(C1=CC=CC=C1)C1=NC(=NC=C1C(=O)O)SC
|
Step Two
|
Name
|
|
|
Quantity
|
1.74 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N=C=NCCCN(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
1.39 g
|
|
Type
|
reactant
|
|
Smiles
|
O.ON1N=NC2=C1C=CC=C2
|
Step Four
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
Step Five
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 2 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred for one hour
|
|
Duration
|
1 h
|
WASH
|
Type
|
WASH
|
|
Details
|
sequentially washed with water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organics were dried over anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(C1=CC=CC=C1)C1=NC(=NC=C1C(=O)N)SC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.06 g | |
| YIELD: CALCULATEDPERCENTYIELD | 96.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
